molecular formula C13H22N2O B5325863 1-allyl-4-(cyclopentylcarbonyl)piperazine

1-allyl-4-(cyclopentylcarbonyl)piperazine

Cat. No. B5325863
M. Wt: 222.33 g/mol
InChI Key: PCEFVOPHLNLGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-4-(cyclopentylcarbonyl)piperazine (ACPP) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. ACPP is a versatile molecule that can be synthesized using various methods and has been found to exhibit a range of biological activities.

Mechanism of Action

1-allyl-4-(cyclopentylcarbonyl)piperazine exerts its biological effects by interacting with various molecular targets in the body. It has been found to bind to the active site of acetylcholinesterase, thereby inhibiting its activity. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to exhibit potent antibacterial and antifungal properties. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

1-allyl-4-(cyclopentylcarbonyl)piperazine is a versatile molecule that can be synthesized using various methods and has been found to exhibit a range of biological activities. However, there are also some limitations associated with its use in lab experiments. For example, this compound is a relatively complex molecule that requires specialized equipment and expertise to synthesize. Additionally, its biological activity may be affected by various factors, such as pH and temperature.

Future Directions

There are several potential future directions for research on 1-allyl-4-(cyclopentylcarbonyl)piperazine. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the molecular mechanisms underlying the biological activity of this compound. Additionally, further research is needed to explore the potential applications of this compound in other areas, such as drug delivery and imaging.

Synthesis Methods

The synthesis of 1-allyl-4-(cyclopentylcarbonyl)piperazine involves the reaction of allylamine with cyclopentanone, followed by the reaction with piperazine and acetic anhydride. This method yields this compound in high purity and yield. Other methods of synthesis include the reaction of allylamine with cyclopentanone followed by the reaction with piperazine and phosgene.

Scientific Research Applications

1-allyl-4-(cyclopentylcarbonyl)piperazine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anticancer, antifungal, and antibacterial properties. This compound has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine.

properties

IUPAC Name

cyclopentyl-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-2-7-14-8-10-15(11-9-14)13(16)12-5-3-4-6-12/h2,12H,1,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEFVOPHLNLGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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